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molecular formula C9H8O3 B8717190 4-Methoxybenzofuran-2(3H)-one

4-Methoxybenzofuran-2(3H)-one

Cat. No. B8717190
M. Wt: 164.16 g/mol
InChI Key: GZQHDGXFTVQXEE-UHFFFAOYSA-N
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Patent
US08110688B2

Procedure details

A solution of 0.47 g (2.0 mmol) of N,N-diethyl-(2-hydroxy-6-methoxyphenyl)acetamide in 5.0 mL of toluene was added with 0.92 mL (1.36 g, 12 mmol) of trifluoroacetic acid and heated and stirred on a 125° C. oil bath of for 71 minutes. The mixture was cooled under room temperature, and after that added with 24 mL of 0.5 N aqueous sodium hydroxide, while being stirred, and then transferred into a separatory funnel and settled. The aqueous layer was separated and discarded and after the organic layer was washed with 5 mL of water twice, the solvent was evaporated to obtain 0.27 g of the title compound.
Name
N,N-diethyl-(2-hydroxy-6-methoxyphenyl)acetamide
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)[C:4](=[O:15])[CH2:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:7]=1[OH:14])C.FC(F)(F)C(O)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:13][O:12][C:11]1[C:6]2[CH2:5][C:4](=[O:15])[O:14][C:7]=2[CH:8]=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
N,N-diethyl-(2-hydroxy-6-methoxyphenyl)acetamide
Quantity
0.47 g
Type
reactant
Smiles
C(C)N(C(CC1=C(C=CC=C1OC)O)=O)CC
Name
Quantity
0.92 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
stirred on a 125° C. oil bath of for 71 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled under room temperature
STIRRING
Type
STIRRING
Details
while being stirred
CUSTOM
Type
CUSTOM
Details
transferred into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
after the organic layer was washed with 5 mL of water twice
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
71 min
Name
Type
product
Smiles
COC1=CC=CC2=C1CC(O2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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